The Structural Elucidation of ACV Tripeptide: A Technical Guide
The Structural Elucidation of ACV Tripeptide: A Technical Guide
An In-depth Examination of δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine
Abstract
The ACV tripeptide, chemically known as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, is a pivotal non-ribosomally synthesized peptide that serves as the direct precursor to a vast array of β-lactam antibiotics, including penicillins and cephalosporins.[1][2] Its unique structural features, such as the presence of the non-proteinogenic amino acid L-α-aminoadipic acid and a D-configured valine residue, are critical for its biological activity and subsequent enzymatic conversion into the characteristic bicyclic core of these essential medicines.[3] This technical guide provides a comprehensive overview of the structure, properties, and biosynthesis of the ACV tripeptide, intended for researchers, scientists, and professionals in the field of drug development. While precise crystallographic data on the isolated tripeptide is not extensively available in public databases, this document compiles the known physicochemical properties and presents detailed, standardized experimental protocols for its purification and structural characterization.
Introduction
The discovery of the ACV tripeptide was a significant milestone in understanding the biosynthesis of β-lactam antibiotics.[4] It is synthesized by the large, multi-domain enzyme ACV synthetase (ACVS), a non-ribosomal peptide synthetase (NRPS).[1][4] The unique assembly of its constituent amino acids and its specific stereochemistry are crucial for its recognition by the subsequent enzyme in the pathway, isopenicillin N synthase (IPNS), which catalyzes the oxidative cyclization to form the β-lactam and thiazolidine (B150603) rings of isopenicillin N. This guide will delve into the known structural aspects of the ACV tripeptide and provide methodologies for its analysis.
Chemical Structure and Properties
The ACV tripeptide is composed of three amino acid residues: L-α-aminoadipic acid, L-cysteine, and D-valine. A key structural feature is the unconventional peptide bond formed between the δ-carboxyl group of L-α-aminoadipic acid and the amino group of L-cysteine.[3]
Physicochemical Data
A summary of the key physicochemical properties of the ACV tripeptide is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₅N₃O₆S | [5] |
| Molecular Weight | 363.43 g/mol | [5] |
| Appearance | Solid powder | [3] |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N | [5] |
| InChI Key | BYEIJZFKOAXBBV-ATZCPNFKSA-N | [5] |
Biosynthesis of the ACV Tripeptide
The synthesis of the ACV tripeptide is a multi-step enzymatic process catalyzed by ACV synthetase (ACVS). This process occurs independently of ribosomes.[2] The logical workflow of this biosynthesis is depicted in the following diagram.
Experimental Protocols
The following sections provide detailed methodologies for the purification and structural characterization of the ACV tripeptide. These are standardized protocols applicable to peptides and can be adapted for the specific analysis of ACV.
Purification of ACV Tripeptide by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying peptides from a crude synthetic or biological mixture.[6] The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase and a polar mobile phase.
Materials:
-
Crude ACV tripeptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Reversed-phase HPLC system with a UV detector
-
C18 HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
0.22 µm syringe filters
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.[7]
-
-
Sample Preparation:
-
Dissolve the crude ACV tripeptide in Mobile Phase A to a concentration of 1-5 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter.[8]
-
-
HPLC Parameters:
-
Fraction Collection:
-
Collect fractions corresponding to the major peak detected at 215 nm.
-
-
Purity Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified ACV tripeptide as a white powder.[7]
-
The experimental workflow for the purification is illustrated below.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[9] 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments can be used to assign all proton and carbon signals and to determine the peptide's conformation.[9][10]
Materials:
-
Purified, lyophilized ACV tripeptide
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the purified ACV tripeptide in the chosen deuterated solvent in an NMR tube.
-
-
1D NMR Spectra Acquisition:
-
Acquire ¹H and ¹³C NMR spectra to identify the types of protons and carbons present.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the peptide's conformation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in sequential assignment.
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Assign all proton and carbon chemical shifts.[11]
-
Use NOE constraints to calculate a family of 3D structures consistent with the experimental data.
-
Mass Spectrometry (MS) for Molecular Weight Verification and Sequencing
Mass spectrometry is used to determine the precise molecular weight of the ACV tripeptide and to confirm its amino acid sequence through fragmentation analysis.[12]
Materials:
-
Purified ACV tripeptide
-
Mass spectrometer (e.g., ESI-MS/MS or MALDI-TOF/TOF)
-
Appropriate solvents and matrix (for MALDI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the purified ACV tripeptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).
-
-
Full Scan MS:
-
Acquire a full scan mass spectrum to determine the molecular weight of the intact tripeptide. The expected [M+H]⁺ ion would be at m/z 364.15.
-
-
Tandem MS (MS/MS):
-
Select the parent ion ([M+H]⁺) for fragmentation.
-
Acquire the MS/MS spectrum to observe the fragment ions (b- and y-ions).[12]
-
Analyze the fragmentation pattern to confirm the amino acid sequence. The mass differences between consecutive b- or y-ions will correspond to the residue masses of valine, cysteine, and α-aminoadipic acid.
-
Conclusion
The ACV tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine, is a fascinating and crucial molecule in the biosynthesis of β-lactam antibiotics. Its unique structure, assembled by the non-ribosomal peptide synthetase ACVS, provides the necessary template for the subsequent formation of the pharmacologically active bicyclic core. While detailed crystallographic data on the isolated tripeptide remains elusive in the public domain, a comprehensive understanding of its chemical properties and biosynthetic pathway has been established. The standardized experimental protocols outlined in this guide provide a robust framework for the purification and detailed structural characterization of this important natural product, paving the way for further research and potential applications in synthetic biology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): discovery and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0280051A1 - ACV synthetase - Google Patents [patents.google.com]
- 4. Alpha-aminoadipyl-cysteinyl-valine synthetases in beta-lactam producing organisms. From Abraham's discoveries to novel concepts of non-ribosomal peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 10. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 11. 1H and 13C NMR assignments of the thiopeptide antibiotic nosiheptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
